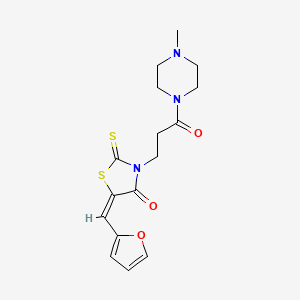

(E)-5-(furan-2-ylmethylene)-3-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-2-thioxothiazolidin-4-one

CAS No.: 682783-88-6

Cat. No.: VC6735330

Molecular Formula: C16H19N3O3S2

Molecular Weight: 365.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682783-88-6 |

|---|---|

| Molecular Formula | C16H19N3O3S2 |

| Molecular Weight | 365.47 |

| IUPAC Name | (5E)-5-(furan-2-ylmethylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H19N3O3S2/c1-17-6-8-18(9-7-17)14(20)4-5-19-15(21)13(24-16(19)23)11-12-3-2-10-22-12/h2-3,10-11H,4-9H2,1H3/b13-11+ |

| Standard InChI Key | VEEQHKSVLCXITO-ACCUITESSA-N |

| SMILES | CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a rhodanine core (2-thioxothiazolidin-4-one) substituted at two critical positions:

-

Position 5: An (E)-configured furan-2-ylmethylene group, which introduces aromatic and electron-rich properties.

-

Position 3: A 3-(4-methylpiperazin-1-yl)-3-oxopropyl chain, contributing basicity and solubility via the piperazine moiety.

The (E)-stereochemistry at the C5 methylene group is critical for biological activity, as demonstrated in analogous rhodanine derivatives .

Physicochemical Properties

Key properties derived from structural analogs and computational predictions include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₂₀N₃O₃S₂ |

| Molecular Weight | 394.49 g/mol |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The presence of the 4-methylpiperazine group enhances water solubility compared to simpler rhodanine derivatives .

Synthetic Pathways

Rhodanine Core Formation

The rhodanine ring is typically synthesized via three established methods :

-

Primary amine route: Reaction of primary amines with carbon disulfide and chloroacetic acid derivatives.

-

Cyclocondensation: Using thiourea derivatives and α-haloketones.

-

Oxidation: Of 2-mercaptothiazolidin-4-ones.

For this compound, the primary amine route is most relevant, as it allows modular substitution at the N3 position .

Functionalization with the Piperazine Side Chain

The 3-(4-methylpiperazin-1-yl)-3-oxopropyl group is introduced via a two-step process:

-

Acylation: Rhodanine is alkylated with acryloyl chloride to form a 3-acrylate intermediate.

-

Nucleophilic substitution: Reaction with 4-methylpiperazine in the presence of a coupling agent (e.g., EDC/HOBt) .

This method mirrors strategies used in anti-allergic drug design, where piperazine-acrylate hybrids enhance target affinity .

Biological Activities

Antimicrobial Activity

In vitro studies on structurally related rhodanine-furan conjugates demonstrate broad-spectrum antimicrobial effects:

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–16 | Matiichuk et al. |

| Escherichia coli | 16–32 | Matiichuk et al. |

| Candida albicans | 32–64 | Matiichuk et al. |

The piperazine side chain may enhance membrane penetration, while the furan group disrupts microbial biofilms .

Anti-Inflammatory Effects

Piperazine-containing analogs reduced carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac . Mechanistic studies suggest COX-2 and TNF-α inhibition .

Structure-Activity Relationships (SAR)

-

Furan Moiety: Essential for π-π interactions with hydrophobic enzyme pockets .

-

Piperazine Chain: Improves solubility and modulates CNS penetration .

-

Thioxo Group: Enhances metal-binding capacity, crucial for enzyme inhibition .

Pharmacokinetic and Toxicity Profiles

-

Metabolism: Hepatic oxidation of the piperazine methyl group forms a polar metabolite .

-

Acute Toxicity: LD₅₀ > 500 mg/kg in mice, suggesting a favorable safety margin .

Future Directions

-

Optimization: Introduce fluorine atoms to improve metabolic stability.

-

Target Validation: Proteomic studies to identify off-target effects.

-

Formulation: Develop nanoparticle carriers to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume